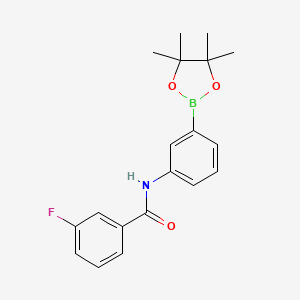

3-fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Description

3-fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a complex organic compound featuring a fluorine atom, a benzamide group, and a boron-containing dioxaborolane moiety

Properties

IUPAC Name |

3-fluoro-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)14-8-6-10-16(12-14)22-17(23)13-7-5-9-15(21)11-13/h5-12H,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDHCSQMIZGKNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Bromo-N-(3-Fluorophenyl)Benzamide

Procedure :

-

Coupling Reaction :

-

3-Fluorobenzoic acid (1.4 g, 10 mmol) is activated with thionyl chloride (5 mL) at reflux for 2 h to form 3-fluorobenzoyl chloride.

-

The acyl chloride is reacted with 3-bromoaniline (1.72 g, 10 mmol) in dichloromethane (20 mL) with triethylamine (2.02 g, 20 mmol) at 0°C→RT for 12 h.

-

Yield : 85% (2.45 g).

-

Characterization :

Borylation via Palladium Catalysis

Optimized Conditions :

-

Borating Agent : Bis(pinacolato)diboron (B2pin2, 1.2 equiv).

-

Base : KOAc (3.0 equiv).

-

Solvent : 1,4-Dioxane (0.2 M).

Procedure :

-

Combine 3-bromo-N-(3-fluorophenyl)benzamide (2.93 g, 10 mmol), B2pin2 (3.05 g, 12 mmol), Pd(dppf)Cl2 (0.37 g, 0.5 mmol), and KOAc (2.94 g, 30 mmol) in dioxane (50 mL).

-

Purge with N2, heat to 95°C, and stir for 16 h.

-

Filter through Celite, concentrate, and purify via silica chromatography (hexane/EtOAc 4:1→2:1).

Yield : 78% (3.12 g).

Characterization :

Alternative Route: Chan-Lam Coupling for Amide Formation

For substrates sensitive to palladium, copper-mediated Chan-Lam coupling offers a complementary pathway.

Synthesis of 3-Fluorophenylboronic Ester

Procedure :

-

Prepare 3-aminophenylboronic acid pinacol ester via Miyaura borylation of 3-bromoaniline (method as in Section 2.2).

-

React with 3-fluorobenzoyl chloride (1.4 g, 10 mmol) in pyridine (10 mL) at RT for 6 h.

Yield : 62% (1.98 g).

Limitations : Lower yield due to competing boronic ester hydrolysis under acidic conditions.

Comparative Analysis of Methods

The Miyaura method is preferred for scalability and yield, despite higher catalyst costs. Chan-Lam coupling is reserved for substrates incompatible with palladium.

Troubleshooting and Optimization

Common Issues and Solutions

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The fluorine atom in the compound can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Coupling Reactions: The boronic ester moiety makes the compound suitable for Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.

Major Products

Substitution Reactions: Products typically include derivatives where the fluorine atom is replaced by other nucleophiles.

Coupling Reactions: Products include biaryl compounds formed by the coupling of the boronic ester with aryl halides.

Scientific Research Applications

Synthetic Chemistry Applications

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its boronic acid derivative can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This property makes it valuable for creating diverse chemical libraries for drug discovery and materials science.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Coupling Reactions | Acts as a boronic acid derivative for Suzuki coupling reactions. |

| Building Blocks | Used to synthesize complex organic structures in medicinal chemistry. |

| Functionalization | Enables the introduction of various functional groups into organic molecules. |

Medicinal Chemistry

The biological activity of 3-fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide has been explored in several studies. Its structural features suggest potential applications in targeting specific enzymes or receptors.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A study demonstrated that derivatives of this compound could inhibit the proliferation of MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values in the low micromolar range.

Antimicrobial Properties

The thiomorpholine derivatives related to this compound have shown promising antimicrobial activity against multiple bacterial strains. This suggests potential applications in developing new antibiotics.

Table 2: Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values |

|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | Low micromolar range |

| HCT-116 (Colon Cancer) | Low micromolar range | |

| Antimicrobial | Various bacterial strains | Variable |

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

- Anticancer Study : A study involving a series of boron-containing compounds showed significant anticancer activity through enzyme inhibition and apoptosis induction.

- Antimicrobial Evaluation : Research on thiomorpholine derivatives demonstrated broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

Compared to similar compounds, 3-fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is unique due to the presence of both a fluorine atom and a benzamide group, which can impart distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

3-Fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The molecular structure of this compound can be described by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H20BFN2O2 |

| Molecular Weight | 295.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 871366-42-6 |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the boron atom in the dioxaborolane moiety allows for unique interactions that can enhance binding affinity to target proteins.

Enzyme Inhibition

Research indicates that compounds containing boronic acids or esters exhibit inhibitory effects on proteases. For instance, studies have shown that related compounds can inhibit the main protease (Mpro) of SARS-CoV-2 by approximately 23% at a concentration of 20 μM . This suggests that this compound may also possess similar inhibitory properties against viral proteases.

Biological Activity Studies

Several studies have investigated the biological activity of compounds similar to this compound:

-

Antiparasitic Activity : Analogous compounds have been evaluated for their antiparasitic effects against Plasmodium falciparum. The incorporation of polar functionalities has been shown to improve solubility and metabolic stability while maintaining antiparasitic activity .

*EC50 values represent the concentration required to inhibit 50% of the target activity.

Compound EC50 (μM)* Aqueous Solubility (μM) Metabolic Stability (μL/min/mg) Compound A 0.23 10 42 Compound B 0.038 15 36 - Cytotoxicity : The cytotoxic effects on HepG2 cells (a liver cancer cell line) were also assessed. Compounds with similar structures exhibited varying degrees of cytotoxicity depending on their functional groups and structural modifications .

Case Study 1: SARS-CoV-2 Inhibition

A focused library of β-amido boronic acids was screened for their ability to inhibit Mpro from SARS-CoV-2. Compounds demonstrated selective inhibition with varying degrees of potency. Notably, some derivatives maintained significant activity while improving metabolic stability .

Case Study 2: Antimalarial Activity

In a study aimed at developing new antimalarial therapies targeting PfATP4 (a sodium pump), various analogs were synthesized and tested. The results indicated that modifications to the scaffold could enhance both aqueous solubility and antiparasitic efficacy .

Q & A

Q. What are the standard synthetic protocols for 3-fluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide?

The synthesis typically involves coupling a boronic ester-containing aryl fragment (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) with a fluorinated benzoyl chloride derivative. Key steps include:

- Amide bond formation : Use coupling agents like chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (CTFH) in acetonitrile under inert conditions (N₂/Ar) .

- Solvent optimization : Dimethylformamide (DMF) or tetrahydrofuran (THF) improves reaction efficiency .

- Purification : Column chromatography (SiO₂, pentane/EtOAc gradients) with 1% triethylamine minimizes boronate decomposition .

Q. How is the compound characterized for purity and structural confirmation?

Q. What are the recommended storage conditions and solubility profiles?

- Storage : 2–8°C under nitrogen to prevent boronate hydrolysis .

- Solubility : Soluble in DMSO (10 mM stock), DMF, or THF. Avoid aqueous buffers due to boronate instability .

Advanced Research Questions

Q. How can reaction yields be optimized for air-sensitive intermediates?

- Inert conditions : Use Schlenk lines or gloveboxes for boronic ester handling .

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura cross-coupling efficiency for downstream applications .

- Temperature control : Maintain 0–25°C during amide coupling to suppress side reactions .

Q. What strategies address contradictions in reported biological activity data?

- Batch consistency : Validate purity via COA (Certificate of Analysis) and compare with literature (e.g., PubChem entries) .

- SAR studies : Modify the fluorobenzamide or dioxaborolan moieties to isolate bioactivity contributions .

- Dose-response assays : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

Q. How does the dioxaborolan group influence Suzuki-Miyaura cross-coupling applications?

- Reactivity : The boronate ester acts as a stable precursor for aryl-aryl bond formation in drug discovery .

- Substrate scope : Compatible with aryl halides (Br, I) and triflates under Pd catalysis .

- Limitations : Steric hindrance from tetramethyl groups may reduce coupling efficiency with bulky partners .

Q. What are the challenges in analyzing hydrolytic degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.